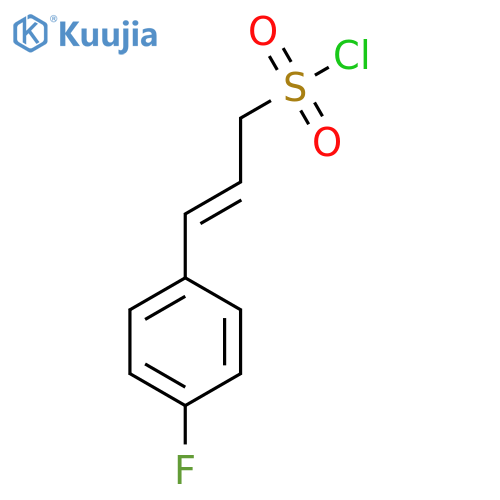

Cas no 1563451-17-1 (3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride

- EN300-1990533

- 1563451-17-1

-

- インチ: 1S/C9H8ClFO2S/c10-14(12,13)7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+

- InChIKey: QJIPUMHGSWUDDM-OWOJBTEDSA-N

- ほほえんだ: ClS(C/C=C/C1C=CC(=CC=1)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 233.9917565g/mol

- どういたいしつりょう: 233.9917565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990533-0.1g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-2.5g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 2.5g |

$2155.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-5g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 5g |

$3189.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-1g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 1g |

$1100.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-5.0g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-1990533-0.05g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-0.25g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 0.25g |

$1012.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-1.0g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1990533-0.5g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1990533-10.0g |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride |

1563451-17-1 | 10g |

$4729.0 | 2023-05-31 |

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chlorideに関する追加情報

3-(4-Fluorophenyl)prop-2-ene-1-sulfonyl Chloride (CAS No. 1563451-17-1): An Overview of Its Synthesis, Properties, and Applications

3-(4-Fluorophenyl)prop-2-ene-1-sulfonyl chloride (CAS No. 1563451-17-1) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its fluorinated aromatic ring and sulfonyl chloride functional group, which endow it with valuable reactivity and functional properties.

The synthesis of 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the corresponding 3-(4-fluorophenyl)prop-2-enyl alcohol. This intermediate can be obtained through the reaction of 4-fluorobenzaldehyde with allylmagnesium bromide, followed by oxidation to the corresponding aldehyde and subsequent reduction to the alcohol. The alcohol is then converted to the sulfonyl chloride by treatment with thionyl chloride (SOCl2) or another suitable reagent.

The physical properties of 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride are well-documented. It is a colorless liquid at room temperature with a boiling point of approximately 150°C at reduced pressure. The compound is highly reactive due to the presence of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This reactivity makes it an excellent reagent for the synthesis of various sulfonamides, sulfonates, and other derivatives.

In the pharmaceutical industry, 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride has been explored for its potential in drug discovery and development. The fluorinated aromatic ring can enhance the lipophilicity and metabolic stability of drug candidates, while the sulfonyl chloride group can be used to introduce sulfonamide functionalities that are known to modulate biological activity. Recent studies have shown that derivatives of this compound exhibit promising activity against various targets, including enzymes and receptors involved in disease pathways.

One notable application of 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride is in the synthesis of protease inhibitors. Proteases are key enzymes involved in many physiological processes, and their inhibition can have therapeutic benefits in diseases such as cancer and viral infections. By reacting this compound with appropriate amines or thiols, researchers have developed potent inhibitors that show high selectivity and efficacy in vitro and in vivo.

In addition to its pharmaceutical applications, 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride has also found use in materials science. The compound can be incorporated into polymers to impart specific functional properties, such as improved thermal stability or enhanced mechanical strength. For example, when used as a cross-linking agent in polymer synthesis, it can form robust networks that are resistant to degradation under harsh conditions.

The environmental impact of 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride is an important consideration for its industrial use. While the compound itself is not classified as hazardous under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks. Research into more sustainable synthetic methods and alternative reagents is ongoing to reduce the environmental footprint associated with its production.

In conclusion, 3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride (CAS No. 1563451-17-1) is a valuable compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive reagent for developing new drugs and materials with enhanced properties. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various fields.

1563451-17-1 (3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride) 関連製品

- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)

- 165454-06-8(Cbz-NH-PEG2-CH2COOH)

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 155445-40-2(2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

- 1807183-16-9(Methyl 2,4-difluoro-6-nitrobenzoate)

- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)

- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)

- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)

- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)